tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine carboxylates
Preparation Methods
The synthesis of tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as sodium hydride (NaH), methyl iodide, and solvents like tetrahydrofuran (THF) at controlled temperatures.
Chemical Reactions Analysis
tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions .
Scientific Research Applications
tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperidine ring provides structural stability and can interact with various receptors or enzymes, modulating their function .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate include:
tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate: This compound has a similar structure but with an azetidine ring instead of a piperidine ring.
tert-Butyl 3-oxopiperidine-1-carboxylate: This compound lacks the hydroxy-methoxy-oxopropyl group, making it less complex.
Properties
Molecular Formula |
C14H25NO5 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
tert-butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-7-5-6-10(9-15)11(16)8-12(17)19-4/h10-11,16H,5-9H2,1-4H3 |
InChI Key |
HIOLCUTXYPDJOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(CC(=O)OC)O |
Origin of Product |
United States |
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